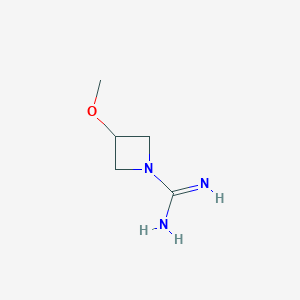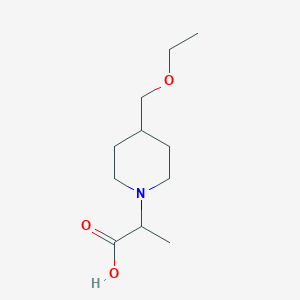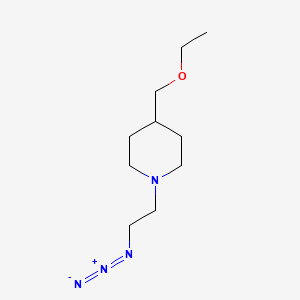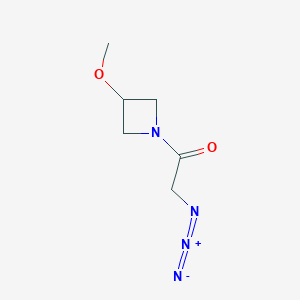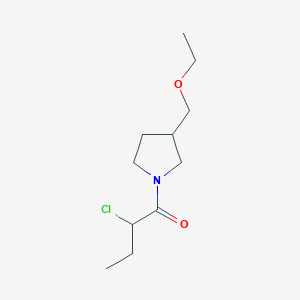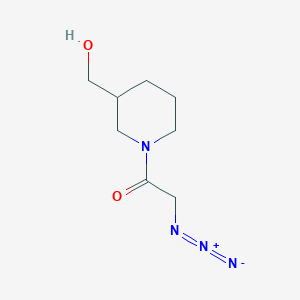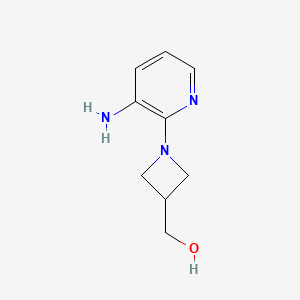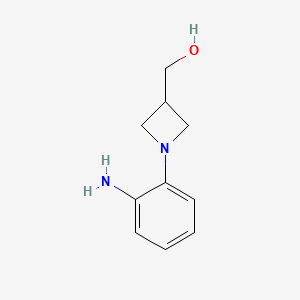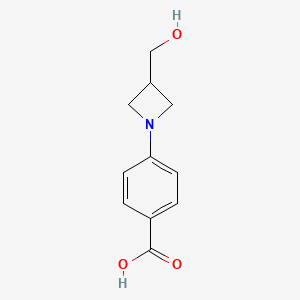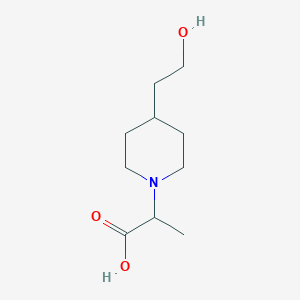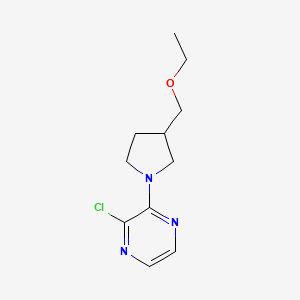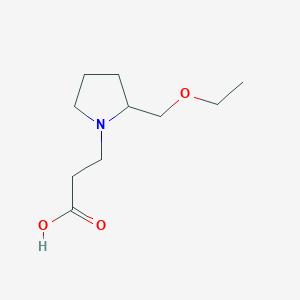
3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
説明
科学的研究の応用
Corrosion Inhibition : Pyrrolidine derivatives, such as 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one and {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, have been synthesized and tested as corrosion inhibitors for steel in sulfuric acid. These compounds demonstrate significant inhibition efficiency, with one reaching 89% at certain concentrations. The inhibitors adsorb on the steel surface following the Langmuir adsorption model, and their efficiency is influenced by temperature (Bouklah et al., 2006).
Chemical Synthesis : The synthesis of compounds like 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves reactions with various agents, including thionyl chloride and acetone. These synthetic pathways are significant in the preparation of complex organic compounds (Zhang Dan-shen, 2009).
Investigation of Molecular Properties : Density Functional Theory (DFT) and quantum-chemical calculations have been conducted to understand the molecular properties of various pyrrolidine derivatives. These studies help in comprehending the electronic properties and thermodynamics of these compounds (Bouklah et al., 2012).
Pharmaceutical Applications : Certain pyrrolidine derivatives are used in the development of drugs, such as those for idiopathic pulmonary fibrosis. For instance, the synthesis of chiral β-hydroxy-α-amino acids, which are key intermediates in developing specific drug candidates, involves enzymatic processes (Goldberg et al., 2015).
Development of Integrin Inhibitors : Research into nonpeptidic αvβ6 integrin inhibitors, which are potential therapeutic agents for idiopathic pulmonary fibrosis, involves the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids. These compounds have shown high affinity and selectivity for αvβ6 integrin in cell adhesion assays (Procopiou et al., 2018).
Anticonvulsant and Antinociceptive Activity : Pyrrolidine derivatives have been synthesized as potential anticonvulsants. These hybrid molecules, combining chemical fragments of known antiepileptic drugs, show significant activity in preclinical seizure models and pain responses in animal studies (Kamiński et al., 2016).
Safety and Hazards
This compound is irritating and may cause irritation or burns when it comes into contact with skin and eyes . Appropriate personal protective equipment, such as gloves and goggles, should be worn to avoid direct contact . It should be stored and used in a manner that avoids contact with oxidizers and strong acids to prevent dangerous reactions .
特性
IUPAC Name |
3-[2-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-8-9-4-3-6-11(9)7-5-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIQJVUDHWPJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



